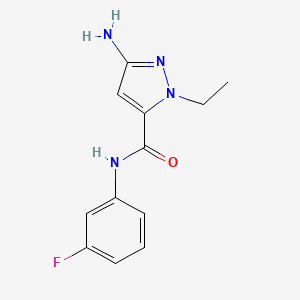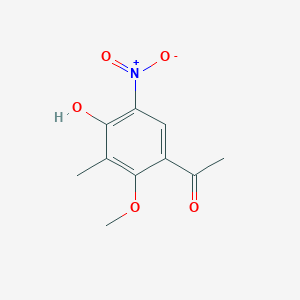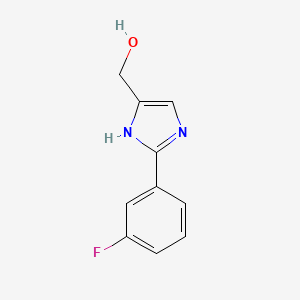
3-amino-1-ethyl-N-(3-fluorophenyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-1-ethyl-N-(3-fluorophenyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-ethyl-N-(3-fluorophenyl)-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions.
Ethylation: The ethyl group can be added via alkylation reactions using ethyl halides.
Fluorophenyl Substitution: The fluorophenyl group can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, acids, bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-amino-1-ethyl-N-(3-fluorophenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-1-ethyl-N-(3-chlorophenyl)-1H-pyrazole-5-carboxamide
- 3-amino-1-ethyl-N-(3-bromophenyl)-1H-pyrazole-5-carboxamide
- 3-amino-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide
Uniqueness
3-amino-1-ethyl-N-(3-fluorophenyl)-1H-pyrazole-5-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C12H13FN4O |
|---|---|
Molecular Weight |
248.26 g/mol |
IUPAC Name |
5-amino-2-ethyl-N-(3-fluorophenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H13FN4O/c1-2-17-10(7-11(14)16-17)12(18)15-9-5-3-4-8(13)6-9/h3-7H,2H2,1H3,(H2,14,16)(H,15,18) |
InChI Key |
LVFSVFOCKKIMAR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)N)C(=O)NC2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B11746285.png)
![2-methoxy-4-{[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B11746291.png)
![1-cyclopentyl-N-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11746293.png)

![(E)-N-[1-(Pyridin-2-YL)decylidene]hydroxylamine](/img/structure/B11746302.png)


![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(hexyl)amine](/img/structure/B11746311.png)
![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11746329.png)
![[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanol](/img/structure/B11746333.png)
![{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11746341.png)
![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-imidazole-4-carboxylic acid](/img/structure/B11746345.png)
![methyl 3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoate](/img/structure/B11746357.png)
![1-(2-fluoroethyl)-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11746363.png)
